An In-depth Technical Guide to 3-Bromo-6-chlorochromone: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Bromo-6-chlorochromone: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Bromo-6-chlorochromone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous compounds to offer field-proven insights into this versatile synthetic intermediate.
Introduction: The Significance of the Chromone Scaffold
The chromone (4H-chromen-4-one) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Chromone derivatives have demonstrated potential as antibacterial, anticancer, anti-inflammatory, and antioxidant agents.[1] The strategic placement of halogen substituents on the chromone ring system, as seen in 3-Bromo-6-chlorochromone, enhances its utility as a versatile building block for the synthesis of complex, biologically active molecules. The bromine atom at the C-3 position and the chlorine atom at the C-6 position offer distinct reactive sites for further chemical modification, making this compound a valuable intermediate in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-6-chlorochromen-4-one | [3] |
| CAS Number | 73220-38-9 | [3] |
| Molecular Formula | C₉H₄BrClO₂ | [3] |
| Molecular Weight | 259.48 g/mol | [3] |
| Appearance | Off-white to light yellow solid (predicted) | [4] |
| Melting Point | 128-130 °C | [5] |
| Solubility | Soluble in chloroform, likely soluble in other common organic solvents like DMSO and DMF. | [4] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including substituted chromones and halogenated aromatic systems.[6][7][8]
The proton NMR spectrum of 3-Bromo-6-chlorochromone is expected to exhibit signals corresponding to the four aromatic protons.
-
δ ~8.2-8.4 ppm (s, 1H): This singlet would correspond to the proton at the C-2 position. The presence of the adjacent bromine atom would influence its chemical shift.
-
δ ~7.8-8.0 ppm (d, J ≈ 2.5 Hz, 1H): This doublet is predicted for the proton at the C-5 position, showing coupling to the C-7 proton.
-
δ ~7.5-7.7 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): This doublet of doublets would be assigned to the proton at the C-7 position, coupling to both the C-5 and C-8 protons.
-
δ ~7.3-7.5 ppm (d, J ≈ 8.8 Hz, 1H): This doublet corresponds to the proton at the C-8 position, coupling to the C-7 proton.
The carbon NMR spectrum is predicted to show nine distinct signals, corresponding to each carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155-158 | Olefinic carbon adjacent to the oxygen atom. |
| C-3 | ~115-118 | Olefinic carbon bearing the bromine atom. |
| C-4 | ~175-178 | Carbonyl carbon. |
| C-4a | ~123-126 | Quaternary carbon at the ring junction. |
| C-5 | ~127-130 | Aromatic CH carbon. |
| C-6 | ~130-133 | Aromatic carbon bearing the chlorine atom. |
| C-7 | ~135-138 | Aromatic CH carbon. |
| C-8 | ~118-121 | Aromatic CH carbon. |
| C-8a | ~154-157 | Quaternary carbon adjacent to the oxygen atom. |
Note: These predictions are based on substituent effects on the chromone scaffold.[1][9]
The IR spectrum of 3-Bromo-6-chlorochromone is expected to show characteristic absorption bands for its functional groups.[6][10][11]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~1650-1680 | C=O (carbonyl) stretch | Strong |
| ~1600-1620 | C=C (alkene) stretch | Medium |
| ~1450-1580 | C=C (aromatic) stretch | Medium-Strong |
| ~1200-1300 | C-O-C (ether) stretch | Strong |
| ~700-850 | C-Cl stretch | Strong |
| ~550-650 | C-Br stretch | Medium |
The electron ionization mass spectrum (EI-MS) of 3-Bromo-6-chlorochromone would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[12][13] The fragmentation pattern would likely involve the loss of CO, Br, and Cl radicals.
-
M⁺ peak cluster: A complex cluster of peaks around m/z 258, 260, and 262, reflecting the different isotopic combinations of Br and Cl.
-
[M-CO]⁺: Loss of a carbonyl group.
-
[M-Br]⁺: Loss of the bromine radical.
-
[M-Cl]⁺: Loss of the chlorine radical.
Synthesis and Reactivity
3-Bromo-6-chlorochromone is a valuable synthetic intermediate due to its readily functionalizable halogen atoms.
Proposed Synthesis
A plausible synthetic route to 3-Bromo-6-chlorochromone involves the bromination of 6-chlorochromone. 6-chlorochromone can be synthesized from 2-hydroxy-5-chloroacetophenone.
Caption: Proposed synthetic pathway for 3-Bromo-6-chlorochromone.
Experimental Protocol (Proposed):
-
Synthesis of 6-Chlorochromone:
-
To a solution of 2-hydroxy-5-chloroacetophenone in an appropriate solvent (e.g., pyridine or DMF), add a suitable reagent for introducing the C2 and C3 carbons, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) for a Vilsmeier-Haack type reaction, followed by acid-catalyzed cyclization.[14]
-
Alternatively, a Claisen condensation with a suitable ester followed by cyclization can be employed.
-
Purify the resulting 6-chlorochromone by recrystallization or column chromatography.
-
-
Bromination of 6-Chlorochromone:
-
Dissolve 6-chlorochromone in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine (Br₂).[15]
-
Heat the reaction mixture to initiate the reaction and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield 3-Bromo-6-chlorochromone.
-
Chemical Reactivity
The reactivity of 3-Bromo-6-chlorochromone is dominated by the chemistry of the C-3 bromine atom and the electrophilic nature of the chromone ring.
The C-3 bromine is well-suited for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[3][16][17][18]
Caption: Key cross-coupling reactions of 3-Bromo-6-chlorochromone.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
To an oven-dried flask, add 3-Bromo-6-chlorochromone (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture with stirring and monitor its progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The electron-deficient nature of the pyrone ring can make the C-2 position susceptible to nucleophilic attack, which can sometimes lead to ring-opening.[19] However, direct nucleophilic substitution of the C-3 bromine is less common but may be possible under specific conditions with strong nucleophiles.
Biological Activity and Applications
The chromone scaffold is associated with a wide array of biological activities, and 3-Bromo-6-chlorochromone serves as a key starting material for synthesizing novel therapeutic agents.
Antifungal Activity
3-Bromo-6-chlorochromone has demonstrated notable antifungal activity against the emerging multidrug-resistant pathogen Candida auris.[20]
-
Minimum Inhibitory Concentration (MIC): 20 µg/mL against two strains of C. auris (KCTC 17809 and 17810).[20]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and procedures used in studies on C. auris.[21][22]
-
Inoculum Preparation: Culture C. auris on Sabouraud dextrose agar at 35°C for 24 hours. Prepare a cell suspension in sterile saline or water and adjust the turbidity to achieve a final inoculum concentration of 0.5–2.5 × 10⁵ cells/mL in the test wells.
-
Drug Dilution: Prepare a stock solution of 3-Bromo-6-chlorochromone in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, which can be assessed visually or by measuring the optical density at 530 nm.
Applications in Drug Discovery
The versatile reactivity of 3-Bromo-6-chlorochromone makes it an attractive starting point for the synthesis of libraries of novel compounds to be screened for various biological activities, including:
-
Anticancer Agents: Many chromone derivatives have shown cytotoxic activity against various cancer cell lines.[1]
-
Anti-inflammatory Agents: Chromones can modulate inflammatory pathways.[1]
-
Bradykinin B1 Antagonists: This compound has been used as a reagent in the preparation of chromenones as potent bradykinin B1 antagonists.[7]
-
Fluorescent Probes: The chromone core can be elaborated to create fluorescent molecules for biological imaging.
Safety and Handling
3-Bromo-6-chlorochromone should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.[3]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Bromo-6-chlorochromone is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its dual halogenation provides distinct opportunities for selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions at the C-3 position. The demonstrated antifungal activity against the high-priority pathogen Candida auris underscores the therapeutic potential of chromone derivatives and highlights the importance of this compound as a lead structure for the development of new antifungal agents. This guide provides a foundational understanding of its properties and reactivity, serving as a valuable resource for researchers aiming to leverage this versatile molecule in their synthetic endeavors.
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